molecular formula C16H10F6N2O4 B6312636 1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane CAS No. 1357623-98-3

1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane

Cat. No. B6312636
CAS RN: 1357623-98-3
M. Wt: 408.25 g/mol
InChI Key: LWWSXXGPKZCKJP-UHFFFAOYSA-N
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Description

1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane, also known as BNTE, is an organic compound composed of two nitro-trifluoromethylphenyl rings linked by an ethane bridge. BNTE is a relatively new compound that has been studied for its potential applications in the fields of medicine and materials science.

Scientific Research Applications

1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane has been studied for its potential applications in the fields of medicine and materials science. In medicine, 1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane has been studied for its potential use as a drug delivery system. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to have anti-tumor activity in vitro. In materials science, 1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane has been studied for its potential use as a flame retardant, as it has been shown to have superior flame retardant properties compared to other compounds.

Mechanism of Action

The mechanism of action of 1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane is not yet fully understood. However, it is thought to act by binding to DNA and inhibiting the activity of certain enzymes involved in DNA replication, thus preventing the growth of cancer cells. It is also thought to act by forming a protective layer on materials, thus preventing the spread of flames.
Biochemical and Physiological Effects
1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane has been shown to have anti-tumor activity in vitro, as well as superior flame retardant properties compared to other compounds. It has also been shown to have low toxicity in humans, and is generally considered to be safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using 1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane in laboratory experiments include its low toxicity, its superior flame retardant properties, and its anti-tumor activity. The limitations of using 1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane in laboratory experiments include its limited availability, its relatively high cost, and its lack of a fully understood mechanism of action.

Future Directions

1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane has significant potential for future research and development. Potential future directions include further study of its mechanism of action, investigation of its potential use as a drug delivery system, and exploration of its potential use as an anti-cancer agent. Additionally, further research into its flame retardant properties could lead to improved fire safety standards for materials. Finally, further research into its synthesis method could lead to improved yields and lower costs.

Synthesis Methods

1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane can be synthesized through a variety of methods, including the reaction of 4-nitro-2-(trifluoromethyl)phenol with ethylene chlorohydrin in the presence of a base. This method yields a product with a yield of up to 80%. An alternative method involves the reaction of 4-nitro-2-(trifluoromethyl)benzaldehyde with ethylene glycol in the presence of a base. This method yields a product with a yield of up to 70%.

properties

IUPAC Name

4-nitro-1-[2-[4-nitro-2-(trifluoromethyl)phenyl]ethyl]-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F6N2O4/c17-15(18,19)13-7-11(23(25)26)5-3-9(13)1-2-10-4-6-12(24(27)28)8-14(10)16(20,21)22/h3-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWSXXGPKZCKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CCC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane

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